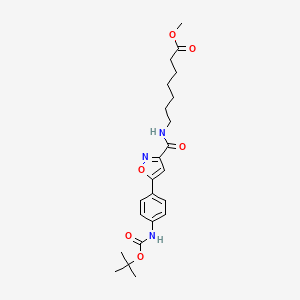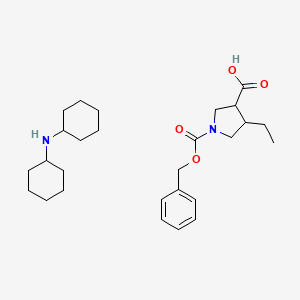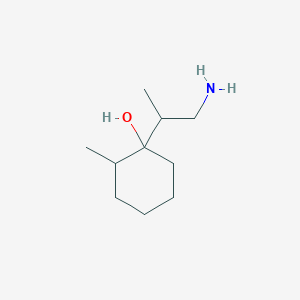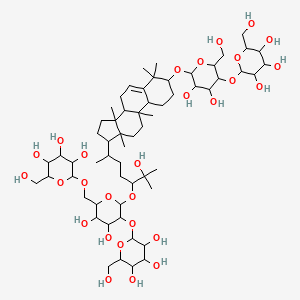
N-Me-Orn-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-ornithine (N-Me-Orn-OH) is a derivative of the amino acid ornithine, where a methyl group is attached to the nitrogen atom of the amino group This modification can significantly alter the compound’s chemical properties and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-ornithine typically involves the methylation of L-ornithine. One common method is the reductive methylation of the amino group using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure selective methylation.
- Reductive Methylation:
Reagents: L-ornithine, formaldehyde, sodium cyanoborohydride
Conditions: Aqueous solution, pH 7-8, room temperature
:Reaction: L-ornithine+formaldehyde+sodium cyanoborohydride→N-Methyl-L-ornithine
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-ornithine may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts to achieve selective methylation is also explored to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-L-ornithine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methylated amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: N-alkylated or N-acylated derivatives
Applications De Recherche Scientifique
N-Methyl-L-ornithine has several applications in scientific research:
Biochemistry: Used as a tool to study enzyme mechanisms, particularly those involving amino acid metabolism.
Pharmacology: Investigated for its potential as an inhibitor of nitric oxide synthase, which has implications in treating inflammatory diseases.
Medicine: Explored for its role in modulating immune responses and as a potential therapeutic agent.
Industry: Utilized in the synthesis of specialized polymers and as a precursor for other chemical compounds.
Mécanisme D'action
The biological activity of N-Methyl-L-ornithine is primarily due to its ability to inhibit nitric oxide synthase. This enzyme catalyzes the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, N-Methyl-L-ornithine can modulate immune responses and reduce inflammation.
Comparaison Avec Des Composés Similaires
N-Methyl-L-ornithine can be compared with other methylated amino acids, such as N-Methyl-L-arginine and N-Methyl-L-lysine. These compounds share similar structural features but differ in their biological activities and applications.
N-Methyl-L-arginine: Primarily studied as a nitric oxide synthase inhibitor with potential cardiovascular applications.
N-Methyl-L-lysine: Investigated for its role in epigenetic regulation and protein modification.
Conclusion
N-Methyl-L-ornithine is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and biological activities make it a valuable tool for research and development. Further studies are needed to fully explore its applications and optimize its production methods.
Propriétés
Formule moléculaire |
C6H14N2O2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
5-amino-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10) |
Clé InChI |
OZRWQPFBXDVLAH-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)





![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)
![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)
![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)



